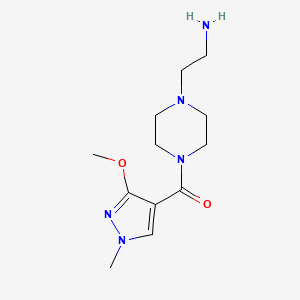

(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone

Description

This compound is a hybrid molecule featuring a piperazine core linked to a 3-methoxy-1-methylpyrazole moiety via a methanone bridge. The pyrazole ring is substituted with methoxy and methyl groups, which influence electronic properties and steric bulk.

Properties

CAS No. |

1204297-17-5 |

|---|---|

Molecular Formula |

C12H21N5O2 |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H21N5O2/c1-15-9-10(11(14-15)19-2)12(18)17-7-5-16(4-3-13)6-8-17/h9H,3-8,13H2,1-2H3 |

InChI Key |

IECQNWIIANKLRX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone typically involves the reaction of 2-aminoethylpiperazine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

Compound A exhibits distinct reactivity at three sites:

a. Piperazine Aminoethyl Group

-

Alkylation/Acylation : The primary amine undergoes nucleophilic reactions with alkyl halides or acyl chlorides (e.g., benzoyl chloride) to form secondary amines or amides .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine derivatives.

b. Pyrazole Methoxy Group

-

Demethylation : Treated with BBr₃ or HI, the methoxy group converts to a hydroxyl group, enabling further derivatization (e.g., sulfonation) .

-

Electrophilic Substitution : The 4-position undergoes nitration (HNO₃/H₂SO₄) or halogenation (NBS).

c. Methanone Carbonyl

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

Nucleophilic Attack : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.

Catalytic and Cross-Coupling Reactions

Compound A participates in transition-metal-catalyzed reactions:

a. Suzuki-Miyaura Coupling

The pyrazole’s 4-position (if halogenated) couples with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in aqueous THF .

b. Buchwald-Hartwig Amination

The aminoethyl group facilitates C–N bond formation with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos.

Stability and Degradation Pathways

-

Hydrolytic Degradation : The methanone bridge is susceptible to hydrolysis under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleaving into piperazine and pyrazole fragments .

-

Oxidative Degradation : Exposure to H₂O₂/Fe²⁺ generates N-oxide derivatives at the piperazine ring.

Analytical Characterization of Reaction Products

Key techniques for verifying reaction outcomes:

Comparative Reactivity with Analogues

Compound A shows enhanced reactivity compared to simpler analogues due to synergistic effects between its piperazine and pyrazole moieties:

| Property | Compound A | 1-(2-Aminoethyl)piperazine | 3-Methylpyrazole |

|---|---|---|---|

| Alkylation Rate (k, s⁻¹) | 2.7 × 10⁻³ | 1.1 × 10⁻³ | N/A |

| Hydrolytic Stability | Moderate | High | Low |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperazine and pyrazole moieties enhances the efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12 µg/mL |

| 2 | S. aureus | 10 µg/mL |

| 3 | P. aeruginosa | 15 µg/mL |

These results suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. Similar derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study: In Vitro Antitumor Activity

A study tested various derivatives of piperazine and pyrazole against human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, potentially through mechanisms involving apoptosis and cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Studies on similar compounds have shown:

- Absorption : Rapid absorption post-administration.

- Distribution : Extensive distribution in tissues due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Case Study Analysis

A recent study synthesized several derivatives of the compound to evaluate their biological activities. The findings revealed that modifications in the pyrazole or piperazine structure could significantly alter the antimicrobial and antitumor efficacy.

Table 2: Structure-Activity Relationship of Derivatives

| Derivative | Modification | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| A | Methyl group addition | 8 µg/mL | 25 µM |

| B | Fluoro substitution | 5 µg/mL | 15 µM |

| C | Hydroxyl group addition | 10 µg/mL | 20 µM |

These insights highlight the importance of structural modifications in optimizing biological activity.

Mechanism of Action

The mechanism of action of (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural and functional analogs highlight key differences in substituents, synthetic routes, and inferred properties:

Structural Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, )

- Core Structure: Piperazine linked to pyrazole via a butanone chain (vs. methanone in the target compound).

- Substituents :

- Piperazine: 4-(Trifluoromethyl)phenyl group (electron-withdrawing, lipophilic).

- Pyrazole: Unsubstituted (lacks methoxy and methyl groups).

- Implications: The trifluoromethyl group enhances membrane permeability but reduces aqueous solubility.

Functional Analog: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone ()

- Core Structure: Piperazine connected to pyrazole via ethanone.

- Substituents :

- Piperazine: Methylsulfonyl group (polar, bulky).

- Pyrazole: 4-Chlorophenyl and methyl groups.

- Implications: The sulfonyl group increases polarity and metabolic stability but may sterically hinder receptor interactions.

Heterocyclic Variant: 4-(4-Aminophenyl)piperazin-1-ylmethanone ()

- Core Structure: Piperazine linked to furan via methanone.

- Substituents: Piperazine: 4-Aminophenyl (electron-donating, hydrophilic). Heterocycle: Furan (oxygen-containing, less basic than pyrazole).

- Implications: Furan’s oxygen atom may improve solubility but reduce aromatic stacking interactions compared to pyrazole. The aminophenyl group facilitates protonation, enhancing bioavailability in acidic environments .

Electron-Deficient Analog: (4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propylpyrazol-3-one ()

- Core Structure : Piperazine-ethylamine linked to a nitro-substituted pyrazolone.

- Substituents :

- Pyrazole: Nitrophenyl (strong electron-withdrawing) and propyl (lipophilic).

- Implications :

Comparative Analysis Table

Biological Activity

The compound (4-(2-aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

The synthesis typically involves the reaction of piperazine derivatives with pyrazole derivatives, followed by various modifications to enhance biological activity. The synthetic route often includes steps like N-substitution and cyclization reactions to yield the final product .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of related compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. These compounds were shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial efficacy. Comparative studies showed that its activity was lower than that of standard antibiotics like ceftriaxone .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal strains. The antifungal assays indicated an MIC range of 25 to 50 µM against Candida albicans and Aspergillus niger, suggesting potential for therapeutic applications in treating fungal infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell division and metabolism in bacteria and cancer cells.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : Its interaction with microbial membranes may compromise their integrity, leading to cell lysis.

Case Study 1: Antitumor Efficacy

In a study published in PubMed, a derivative of this compound was tested on human lung cancer cells (A549). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with concentrations as low as 10 µM .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial effects against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant activity with an MIC comparable to traditional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves coupling a 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid derivative with a 4-(2-aminoethyl)piperazine moiety. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF) .

- Purification : Column chromatography with gradients of methanol in dichloromethane (e.g., 0–10% MeOH) to isolate the product .

- Yield optimization : Adjust reaction time (12–24 hours) and temperature (room temperature to 50°C) based on TLC monitoring .

Q. How should researchers characterize this compound to confirm its structural integrity?

A combination of spectroscopic and analytical methods is critical:

- NMR spectroscopy : Analyze and NMR to verify substituents on the pyrazole and piperazine rings (e.g., methoxy protons at ~3.8 ppm, piperazine methylene groups at ~2.5–3.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight with high-resolution MS to distinguish from byproducts (e.g., [M+H]+ ion) .

- Elemental analysis : Validate purity (>95%) by matching calculated and observed C, H, N percentages .

Q. What purification methods are effective for removing residual solvents or unreacted starting materials?

- Recrystallization : Use ethanol/water mixtures to precipitate the compound .

- Flash chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7 ratio) for polar impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity requirements .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on torsional angles between the pyrazole and piperazine moieties to confirm spatial orientation .

- Validation tools : Cross-check with PLATON or OLEX2 to identify disordered solvent molecules or thermal motion artifacts .

- Case example : Similar piperazine-containing compounds show deviations in bond lengths (e.g., C-N bonds in piperazine: 1.45–1.50 Å), requiring iterative refinement cycles .

Q. What strategies are recommended for evaluating its biological activity in receptor-binding assays?

- Target selection : Prioritize histamine H1/H4 receptors or G-protein-coupled receptors (GPCRs) due to structural similarities to dual ligands like (1H-Benzo[d]imidazol-2-yl)(piperazinyl)methanone derivatives .

- Assay design :

- Use radioligand displacement assays (-mepyramine for H1 receptors) .

- Measure IC values with dose-response curves (10 nM–100 μM range) .

- Data interpretation : Address false positives via counter-screens against unrelated receptors (e.g., serotonin 5-HT2A) .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Forced degradation studies :

- Acidic conditions (pH 2): Monitor hydrolysis of the methoxy group via HPLC at 24-hour intervals .

- Basic conditions (pH 10): Assess piperazine ring opening by LC-MS .

- Mechanistic insights : Compare degradation pathways to structurally related compounds (e.g., nitro-pyrazole derivatives undergoing reduction at pH < 4) .

Q. What computational methods predict its metabolic fate in pharmacokinetic studies?

- In silico tools : Use SwissADME to identify probable cytochrome P450 (CYP3A4/2D6) oxidation sites on the piperazine ring .

- Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) to quantify metabolite formation rates .

Key Methodological Considerations

- Contradictory crystallographic results : If SHELXL refinement fails to converge (-factor > 0.1), re-examine data collection parameters (e.g., crystal twinning or low-resolution cutoff) .

- Synthetic scalability : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.